N-(2-methylpropyl)benzamide;toluene

Description

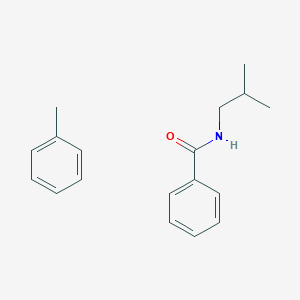

N-(2-Methylpropyl)benzamide is a benzamide derivative characterized by a 2-methylpropyl (isobutyl) group attached to the nitrogen of the benzamide core. Benzamides are typically synthesized via reactions between benzoyl chloride derivatives and amines, as demonstrated in multiple studies . These compounds are of interest in organic synthesis and pharmaceuticals due to their structural versatility. For example, benzamides with directing groups (e.g., N,O-bidentate moieties) enable metal-catalyzed C–H functionalization reactions .

Toluene (methylbenzene) is a simple aromatic hydrocarbon and a member of the BTEX group (benzene, toluene, ethylbenzene, xylenes). It is widely used as an industrial solvent and precursor in chemical synthesis. However, toluene is neurotoxic and classified as a volatile organic compound (VOC), posing environmental and health risks .

Properties

CAS No. |

90239-31-9 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-(2-methylpropyl)benzamide;toluene |

InChI |

InChI=1S/C11H15NO.C7H8/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-7-5-3-2-4-6-7/h3-7,9H,8H2,1-2H3,(H,12,13);2-6H,1H3 |

InChI Key |

BYRXFCWEJVMEFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.CC(C)CNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-(2-methylpropyl)benzamide;toluene

One-pot Aminobenzylation Approach

One of the most efficient methods for preparing this compound involves the one-pot aminobenzylation of aldehydes with toluene derivatives. This method is particularly valuable as it provides rapid access to amines which can then be converted to the desired benzamide.

Reaction Mechanism

The reaction proceeds through the following pathway:

- Sodium hexamethyldisilazide (NaN(SiMe3)2) reacts with benzaldehyde to form intermediate adduct A

- An aza-Peterson olefination occurs to produce N-(trimethylsilyl)imine B

- In the presence of NaN(SiMe3)2 and cesium trifluoroacetate (CsTFA), toluene is deprotonated to generate η1- or η3-bound metal complex C and C′

- The deprotonated toluene attacks the in-situ-generated aldimine B

- After workup, the aminobenzylated product is obtained

Experimental Procedure

The procedure involves combining benzaldehyde, toluene, NaN(SiMe3)2, and cesium trifluoroacetate (CsTFA) as an additive. The reaction generates a diverse array of 1,2-diarylethylamine derivatives with yields ranging from 56-98%.

| Reagent | Quantity | Role |

|---|---|---|

| Benzaldehyde | 1.0 equiv | Substrate |

| Toluene | Excess | Solvent and reactant |

| NaN(SiMe3)2 | 2.0 equiv | Base |

| CsTFA | 0.35 equiv | Additive |

The reaction is typically conducted at room temperature, making it an attractive method for industrial applications.

Direct Amidation Approach

The direct amidation approach represents another viable method for synthesizing this compound through the reaction of benzoic acid with 2-methylpropylamine in toluene.

Catalytic Direct Amidation Using B(OCH2CF3)3

This method employs B(OCH2CF3)3 as a catalyst for direct amidation under Dean-Stark conditions in tert-butyl acetate.

Experimental Procedure:

- Combine benzoic acid (5 mmol, 1 equiv), 2-methylpropylamine (5 mmol, 1 equiv), and B(OCH2CF3)3 (0.5 mmol, 10 mol%) in tert-butyl acetate (5 mL)

- Set up with a Dean-Stark trap (side arm filled with tert-butyl acetate)

- Heat to reflux with an air condenser for 1-48 hours

- Cool to room temperature

- Add water (0.5 mL), dimethyl carbonate (5 mL), and specialized resins (Amberlite IRA-743, Amberlyst A15, and A-26(OH))

- Stir for 30 minutes

- Add anhydrous magnesium sulfate, filter, and wash with ethyl acetate

- Concentrate the filtrates in vacuo to yield the pure amide

This method is particularly effective for challenging substrates including polar heterocycles and poorly nucleophilic amines.

Reductive Alkylation Approach

The reductive alkylation approach offers an alternative synthetic pathway, especially valuable for preparing functionalized N-(2-methylpropyl)benzamide derivatives which can then be co-crystallized with toluene.

Iridium-Catalyzed Reductive Alkylation

This method utilizes an iridium catalyst in conjunction with copper bromide for one-pot reductive alkylation of amides.

Detailed Procedure:

- In a nitrogen-filled glove box, add IrCl(CO)(PPh3)2 (8 mg, 0.01 mmol, 1.0 mol%) to a dried round-bottom flask

- Remove flask from glove box and add a solution of tert-amide (1.0 mmol) in toluene (5 mL)

- Add 1,1,3,3-tetramethyldisiloxane (0.36 mL, 2.0 mmol or 1.2 mmol for amides without α-hydrogen)

- Stir for 10-30 minutes at room temperature

- Transfer the resulting solution and an alkyne (1.2 mmol) to a suspension of CuBr (7 mg, 0.05 mmol, 5 mol%) in toluene (3 mL)

- Stir for 12 hours at room temperature

- Filter through Celite

- Concentrate under reduced pressure

- Purify by flash column chromatography to obtain the desired product

Transamidation Methods for N-(2-methylpropyl)benzamide Synthesis

Several transamidation methods can be employed to prepare the N-(2-methylpropyl)benzamide component before co-crystallization with toluene.

Catalyst-Free Transamidation

A notable catalyst-free method involves the transamidation of N-substituted benzamides using ammonium carbonate as an ammonia source.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 25-40°C |

| Reaction Time | 6-16 hours |

| Substrate:Ammonia Source Ratio | 5:2 to 5:3 |

| Catalyst | None required |

This environmentally friendly method offers several advantages:

N-Selective Methylation Approach

For cases where N-methylated derivatives are desired, a selective N-methylation approach using quaternary ammonium salts can be employed.

Procedure:

- Use phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent

- Employ Cs2CO3 as a mild base

- Conduct the reaction in toluene at 120°C

- Obtain mono-N-methylated product with yields up to 85%

This method offers exceptional monoselectivity for amides and is particularly valuable for late-stage methylation of bioactive compounds.

Co-Crystallization with Toluene

After synthesizing N-(2-methylpropyl)benzamide through any of the methods described above, the final step involves co-crystallization with toluene to form the desired this compound compound.

Co-Crystallization Procedure

The co-crystallization process typically involves:

- Dissolving purified N-(2-methylpropyl)benzamide in hot toluene

- Slow cooling of the solution to room temperature

- Crystal formation over a period of hours to days

- Filtration and isolation of the crystals

- Characterization using X-ray diffraction, NMR, and other analytical techniques

Studies on similar benzamide compounds indicate that the co-crystallization with toluene can significantly affect the packing motifs and crystal structure stability.

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations for the synthesis of this compound:

Chemical Reactions Analysis

N-(2-methylpropyl)benzamide: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.

Toluene: is known for its reactivity in:

Friedel-Crafts Alkylation and Acylation: Toluene reacts with alkyl or acyl chlorides in the presence of aluminum chloride to form alkylated or acylated products.

Oxidation: Toluene can be oxidized to benzoic acid using strong oxidizing agents.

Halogenation: It undergoes free radical halogenation at the benzylic position.

Scientific Research Applications

N-(2-methylpropyl)benzamide: has applications in:

Pharmaceuticals: Used as an intermediate in the synthesis of therapeutic agents.

Agriculture: Employed in the formulation of agrochemicals.

Material Science: Utilized in the production of polymers and resins.

Toluene: is widely used in:

Solvent: Commonly used as an industrial solvent for paints, coatings, and adhesives.

Chemical Synthesis: Serves as a precursor in the synthesis of benzene, benzoic acid, and other chemicals.

Fuel Additive: Used to improve the octane rating of gasoline.

Mechanism of Action

N-(2-methylpropyl)benzamide: exerts its effects through interactions with various molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Toluene: acts primarily as a solvent, dissolving various organic compounds. Its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, enhancing its solubilizing power .

Comparison with Similar Compounds

Comparison of N-(2-Methylpropyl)benzamide with Similar Benzamide Derivatives

Physicochemical Properties

*Properties inferred from structural analogs.

Research Findings

- Catalytic Applications : Benzamides with directing groups (e.g., hydroxyl or methoxy substituents) enhance regioselectivity in metal-catalyzed reactions .

- Pharmaceutical Potential: Derivatives like ispinesib demonstrate benzamides' role in targeting biological pathways (e.g., kinesin inhibition) .

Comparison of Toluene with Other Aromatic Hydrocarbons (BTEX)

Structural and Environmental Profiles

- Benzene: Lacks a methyl group, making it more volatile and carcinogenic than toluene.

- Ethylbenzene : Contains an ethyl substituent, increasing boiling point (136°C vs. toluene’s 110.6°C) but similar neurotoxic risks .

- Xylenes : Dimethylbenzene isomers with higher boiling points (~138–144°C) and lower acute toxicity compared to toluene .

Physicochemical and Toxicological Data

Environmental and Health Impacts

- Toluene is a prevalent indoor air pollutant, detected in 98% of children’s rooms surveyed, with concentrations up to 120 µg/m³ .

- BTEX compounds are regulated due to their roles in ozone formation and respiratory toxicity .

Data Tables

Table 1: Key Benzamide Derivatives

(Refer to Section 2.2 for details.)

Table 2: BTEX Compound Comparison (Refer to Section 3.2 for details.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.